molecular formula C15H12O B1619934 3-Methoxyphenanthrene CAS No. 835-06-3

3-Methoxyphenanthrene

Cat. No.: B1619934
CAS No.: 835-06-3
M. Wt: 208.25 g/mol
InChI Key: IWFZIMFGSBQXLX-UHFFFAOYSA-N
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Description

3-Methoxyphenanthrene is an organic compound belonging to the phenanthrene family, which is a class of polycyclic aromatic hydrocarbons. Phenanthrene derivatives, including this compound, are known for their presence in various natural products and their significant biological activities. These compounds are often found in plants and are used as intermediates in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of phenanthrene followed by a CuI-catalyzed methoxylation reaction. This method allows for the selective introduction of methoxy groups at specific positions on the phenanthrene ring . The reaction conditions typically involve the use of molecular bromine and a copper catalyst in a suitable solvent, such as dichloromethane, at low temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

3-Methoxyphenanthrene undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound into corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to hydrogenate the aromatic rings of this compound, leading to the formation of partially or fully saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups onto the phenanthrene ring. For example, bromination using molecular bromine can selectively brominate specific positions on the ring .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Molecular bromine, nitric acid

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated methoxyphenanthrene derivatives .

Scientific Research Applications

3-Methoxyphenanthrene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in studying reaction mechanisms and developing new synthetic methodologies .

Biology: this compound and its derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are studied for their potential therapeutic applications .

Medicine: Due to its biological activities, this compound is investigated for its potential use in drug development. Its derivatives may serve as lead compounds for designing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its photophysical properties make it useful in the development of photoelectronic devices .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFZIMFGSBQXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346201
Record name 3-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-06-3
Record name 3-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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